7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
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Description
“7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine” is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods. For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . Another approach consists of a K2S2O8-facilitated oxidative annulation reaction involving formamide as a route towards pyrimidines .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The geometrical structures of the selected ligands were optimized using B3LYP/6-31G (d,p) in ethanol as a solvent .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, 2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step . Another reaction involved the use of 1,2-dimethyl-N-butanesulphonic acid imidazolium hydrogen sulphate ([DMBSI]HSO4) as an effective catalyst in the form of an ionic liquid .Physical And Chemical Properties Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often target protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
One of these mechanisms is inhibiting protein kinases , which disrupts the normal functioning of these enzymes and can lead to changes in cell growth and metabolism .
Biochemical Pathways
It is known that pyrimidine derivatives can inhibit protein kinases , which play a crucial role in various cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
It is known that pyrimidine derivatives can have anticancer effects . They achieve this by inhibiting protein kinases, disrupting normal cell growth and metabolism, and potentially leading to cell death .
Future Directions
The future of pyrimidine research lies in the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, the exploration of the chemistry and medicinal diversity of pyrimidine might pave the way to long-awaited discovery in therapeutic medicine for future drug design .
properties
IUPAC Name |
7-(azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-7-10(13-5-2-6-13)14-9(12-8)3-4-11-14/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZOOYJEAHWYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine |
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